Synphos
Overview
Description
Synphos is an atropisomeric diphosphine ligand known for its high catalytic performance in various homogeneous metal-catalyzed asymmetric reactions. It is particularly valued for its complementary stereoelectronic properties, which make it a versatile tool in the synthesis of biorelevant targets and fine chemicals .
Mechanism of Action
Target of Action
Synphos, an atropisomeric ligand, primarily targets transition metal catalyzed reactions . It plays a significant role in various homogeneous metal-catalyzed asymmetric reactions . The compound’s primary targets are the C-H and C-C bond forming processes .
Mode of Action
This compound interacts with its targets by providing a chiral environment for the transition metal catalyst, thereby influencing the stereochemical outcome of the reaction . It has been found to exhibit high catalytic performances in asymmetric hydrogenation of fluorinated compounds . This is due to its unique stereoelectronic properties, which include a narrow dihedral angle and an unusual Π-acidity .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the hydrogenation reactions and C-C bond-forming processes . These processes are crucial for the synthesis of biorelevant targets . The compound’s interaction with these pathways results in the formation of chiral compounds and valuable synthetic intermediates .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the enantioselective outcomes of the reactions it catalyzes . It has been shown to provide excellent enantioselectivities in asymmetric hydrogenation of fluorinated compounds . This results in the formation of chiral compounds, which are of significant value in various fields, including pharmaceuticals .
Biochemical Analysis
Biochemical Properties
Synphos interacts with various enzymes and proteins in biochemical reactions . It has been used in ruthenium-mediated hydrogenation and in the synthesis of biorelevant targets . The nature of these interactions is influenced by the structural features and selectivity of this compound .
Cellular Effects
Its role in catalytic methods for the synthesis of biorelevant targets suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is largely determined by its atropisomeric structure and stereoelectronic properties .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . Its effects on metabolic flux or metabolite levels are influenced by its structural features and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synphos is synthesized through a series of steps involving the formation of a chiral biphenyl diphosphine ligand. The synthesis typically involves the use of ruthenium catalysts and specific reaction conditions to achieve high enantioselectivity . The process includes the hydrogenation of trisubstituted enamides, where the nature of the amide moiety and the substitution pattern in the aromatic ring play crucial roles in the stereocontrol .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the maintenance of high enantioselectivity and yield. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced catalytic techniques .
Chemical Reactions Analysis
Types of Reactions
Synphos undergoes various types of reactions, including:
Hydrogenation: This compound is used in the asymmetric hydrogenation of prochiral ketones and olefins.
C-H and C-C Bond Forming Processes: It is involved in carbon-hydrogen and carbon-carbon bond-forming reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ruthenium, rhodium, and iridium catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure high enantioselectivity .
Major Products Formed
The major products formed from reactions involving this compound include chiral compounds and valuable synthetic intermediates, which are essential in the pharmaceutical and fine chemical industries .
Scientific Research Applications
Synphos has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of chiral compounds and as a catalyst in various asymmetric reactions.
Biology: Plays a role in the synthesis of bioactive molecules and pharmaceutical drug candidates.
Medicine: Involved in the development of drugs and therapeutic agents through its role in asymmetric synthesis.
Comparison with Similar Compounds
Synphos is often compared with other chiral diphosphine ligands such as DIFLUORPHOS, BINAP, and MeO-BIPHEP. While DIFLUORPHOS has complementary stereoelectronic properties, this compound is unique in its stronger basicity and narrower dihedral angle, making it suitable for specific catalytic applications . Other similar compounds include:
Properties
IUPAC Name |
[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMCOFXEPNHXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Synphos?
A1: this compound, or (2,3,2′,3′-tetrahydro-5,5′-bi(1,4-benzodioxin)-6,6′-diyl)bis(diphenylphosphane), has the molecular formula C40H32O4P2 and a molecular weight of 638.63 g/mol. []
Q2: How is the optical purity of this compound analyzed?
A2: this compound is oxidized to its bisphosphine oxide (SynphosO) using hydrogen peroxide. The enantiomeric purity of the resulting SynphosO is then determined by HPLC using a Chiralcel OD-H column and a hexane/isopropanol (95/5) eluent. []
Q3: How does the dihedral angle of this compound compare to other atropisomeric diphosphanes?
A4: Molecular modeling studies have shown that this compound has a narrower dihedral angle compared to Binap and MeO-BIPHEP. This structural feature contributes to the enhanced enantioselectivity observed in certain ruthenium-catalyzed hydrogenation reactions. []
Q4: How do dispersion interactions impact the catalytic activity of this compound analogs?
A5: Computational studies revealed that incorporating bulky trimethylgermanyl substituents, as in TMG-Synphos, enhances dispersion interactions with alkene substrates. These interactions lead to increased enantioselectivity and catalytic efficiency in copper-catalyzed hydroboration reactions compared to analogs with silyl or tert-butyl substituents. []
Q5: What types of reactions is this compound commonly used for?
A5: this compound is a versatile ligand used in various transition metal-catalyzed asymmetric reactions. These include:
- Asymmetric Hydrogenations: this compound is highly effective in ruthenium-catalyzed asymmetric hydrogenations of a wide range of substrates, including β-keto esters, enamides, and quinolines, with high enantioselectivities. [, , , , , , , , , ]
- Conjugate Additions: this compound, particularly its electron-deficient analogs like DIFLUORPHOS, exhibits excellent performance in rhodium-catalyzed asymmetric 1,4-additions of boronic acids to α,β-unsaturated ketones and maleimides. [, ]
- Allene Synthesis: Palladium-Synphos catalysts enable the asymmetric synthesis of chiral allenes from prochiral substrates with excellent yields and high enantiomeric ratios. []
- Dearomative Reactions: Palladium-Synphos complexes facilitate enantioselective dearomative reductive Heck reactions and domino Heck-Suzuki reactions of 2-CF3-indoles, leading to the formation of valuable indoline derivatives. []
- C-N Coupling Reactions: this compound, often in combination with Xantphos, serves as an effective ligand in palladium-catalyzed C-N coupling reactions for synthesizing N-aryltriazole and N-arylaminopurine nucleoside analogs. [, ]
- Hydrosilylation: While not as common, this compound has been investigated in rhodium-catalyzed hydrosilylation reactions. Interestingly, hydrogen pressure significantly impacts the reaction outcome, sometimes even inverting the enantioselectivity. []
Q6: How does the electronic nature of this compound analogs influence catalytic activity?
A7: Electron-deficient this compound analogs, such as (R)-3,5-diCF3-Synphos and (R)-p-CF3-Synphos, demonstrate superior performance in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids at room temperature compared to the parent this compound ligand. []
Q7: How does this compound compare to Binap in asymmetric Pauson-Khand reactions?
A8: this compound and Difluorphos, having narrower dihedral angles than Binap, enhance enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions. Additionally, this compound analogs with deshielded phosphines like p-CF3-Binap and Difluorphos exhibit better enantioselectivity and reduced side product formation, especially with electron-poor alkynes. []
Q8: Can this compound be used for dynamic kinetic resolution?
A9: Yes, ruthenium-Synphos catalysts are highly effective in the dynamic kinetic resolution (DKR) of α-amino β-keto ester hydrochlorides during asymmetric hydrogenation, yielding anti β-hydroxy α-amino esters with excellent diastereo- and enantioselectivities. [, ]
Q9: What solvents is this compound compatible with?
A10: this compound demonstrates good solubility in solvents like THF, benzene, dichloromethane, chloroform, and ether. It shows moderate solubility in methanol and ethanol but is insoluble in water. []
Q10: How does this compound perform in heterogeneous catalysis?
A11: this compound has been successfully used to modify platinum nanoclusters, which were then embedded in silica to create a heterogeneous catalyst. This catalyst exhibited activity in hydrogenolysis reactions of bicyclo[2.2.2]oct-7-enes and hydrogenation of ethyl pyruvate. []
Q11: How do structural modifications of this compound impact its catalytic activity?
A11: Several studies have explored the SAR of this compound:
- Electronic Effects: Introducing electron-withdrawing groups on the this compound scaffold, as seen in DIFLUORPHOS, generally enhances the reactivity and enantioselectivity in rhodium-catalyzed reactions. [, , ]
- Steric Effects: Modifying the steric bulk around the phosphorus centers significantly impacts the enantioselectivity. For instance, bulkier substituents in TMG-Synphos led to improved enantioselectivity in copper-catalyzed hydroboration. [, ]
- Dihedral Angle: A narrower dihedral angle in this compound compared to Binap contributes to enhanced enantioselectivity in some ruthenium-catalyzed hydrogenations. [, ]
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